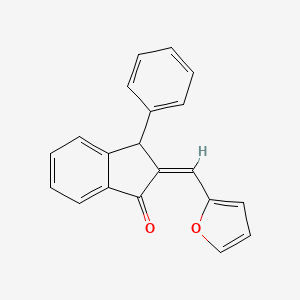

2-(2-Furylmethylene)-3-phenyl-1-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the specific synthesis process for “2-(2-Furylmethylene)-3-phenyl-1-indanone” is not available, similar compounds are often synthesized through condensation reactions. For example, a Knoevenagel condensation of furfural and acetylacetone can produce a furan-based compound . Another example involves the synthesis of Mn(II) and Pd(II) complexes with mono-condensed heterocyclic Schiff base ligands .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Organometallic Chemistry

The research on 2-(2-Furylmethylene)-3-phenyl-1-indanone has led to significant advancements in organometallic chemistry, particularly in the synthesis and characterization of metallocene systems. Dreier et al. (2001) explored the addition of 2-lithiofuran to 2-indanone, yielding 2-(2-furyl)indene after hydrolytic workup. This compound, upon further reactions, facilitated the creation of bis[2-(2-furyl)indenyl]zirconium dichloride, a crucial component in producing elastomeric polypropylene using homogeneous Ziegler-Natta catalysts (Dreier, Unger, Erker, Wibbeling, & Fröhlich, 2001).

Catalyst Development for Elastomeric Polypropylene

Further investigation into the domain of catalysts for elastomeric polypropylene formation was conducted by Dreier and Erker (2002), who treated a series of 2-alkylfurans with n-butyllithium followed by zirconium tetra-chloride addition. This process developed various bis[(5-alkyl-2-furyl) indenyl] ZrCl2 complexes, demonstrating the role of remote substituents in propene polymerization. The study highlighted how increasing the steric bulk of the furyl substituents at the catalyst framework could enhance the isotacticities of the polymers, thus improving their elastomeric properties (Dreier & Erker, 2002).

Solvatochromism and Solid State Structures

El-Sayed et al. (2003) conducted research on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. Their study focused on understanding the molecular interactions in various solvent environments. This research not only broadened the understanding of solvatochromism and crystallochromism but also provided insights into the structural dynamics of these compounds in solid and liquid states (El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003).

Structural and Dynamic Features

Dreier et al. (2001) also delved into the structural and dynamic features of bis[2-(2-furyl)indenyl]zirconium derivatives through comprehensive spectroscopic analysis. Their work provided valuable information on the conformational isomers and rotational dynamics of these metallocene systems, contributing to a deeper understanding of their chemical behavior and potential applications in catalysis and polymerization processes (Dreier, Bergander, Wegelius, Fröhlich, & Erker, 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-3-phenyl-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-20-17-11-5-4-10-16(17)19(14-7-2-1-3-8-14)18(20)13-15-9-6-12-22-15/h1-13,19H/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULHXHKALOHGAC-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)

![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2707218.png)

![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)

![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2707225.png)

![(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B2707228.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2707235.png)

![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2707236.png)